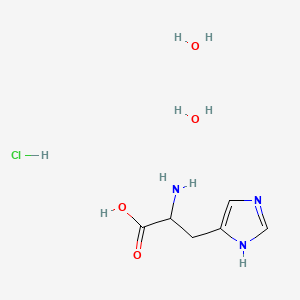![molecular formula C7H10N4O2S B1644914 Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 903442-90-0](/img/structure/B1644914.png)
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
“Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Thiazole derivatives have been shown to undergo a variety of chemical reactions. Due to the presence of sulfur and nitrogen atoms, thiazole rings can participate in a wide range of reactions, including donor-acceptor and nucleophilic reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial, Antitumor, and Antidiabetic Agents
The 2,4-thiazolidinedione nucleus, closely related to the chemical structure of interest, has been integrated into various lead molecules for treating clinical disorders. Its modifications have led to antimicrobial, anticancer, and antidiabetic agents, showcasing the versatility of thiazole derivatives in drug development (Gurpreet Singh et al., 2022).
Biopolymer Modification for Drug Delivery
Chemical modification of xylan, a biopolymer, has produced derivatives with potential for drug delivery applications. These modifications can result in xylan esters forming nanoparticles for targeted delivery, indicating the use of thiazole derivatives in creating biocompatible materials for medical use (K. Petzold-Welcke et al., 2014).
Benzothiazole Derivatives for New Drugs and Materials
The synthesis and transformation of benzothiazole derivatives have been explored for their biological activity and potential in new material development. These compounds are considered highly reactive and useful in organic and organoelement synthesis (L. Zhilitskaya et al., 2021).
Organic Synthesis and Green Chemistry
Green Synthesis of Thiazolidine Derivatives
The synthesis of 1,3-thiazolidin-4-one derivatives, including the application of green chemistry principles, has been highlighted. These derivatives have shown great pharmacological importance and potential against various diseases, underlining the environmental benefits of adopting greener synthetic methodologies (Jonas da Silva Santos et al., 2018).
Future Directions
Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the potential applications of “Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” in various pathological conditions.
Mechanism of Action
Target of Action
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a derivative of aminothiazole . Aminothiazole derivatives are known to interact with DNA, forming metal complexes that bind competitively . Therefore, the primary target of this compound is likely to be DNA.
Mode of Action
Upon entering the cell, this compound interacts with its target, DNA, by forming metal complexes . These complexes bind competitively to DNA, potentially altering the DNA’s normal function and leading to changes in the cell.
Biochemical Pathways
It is known that thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes . This suggests that this compound could have a wide range of effects on cellular biochemistry.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s potential to interact with DNA and affect various biochemical pathways . These effects could include changes in gene expression, protein synthesis, and cellular function.
Biochemical Analysis
Biochemical Properties
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling. Additionally, the compound interacts with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate certain signaling pathways that lead to cell proliferation and survival. Conversely, it can also induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The compound’s impact on gene expression includes upregulation of tumor suppressor genes and downregulation of oncogenes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, its binding to enzymes can result in either inhibition or activation, depending on the enzyme’s role. Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation of apoptotic pathways or the inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can affect its efficacy and potency. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate cell proliferation and survival, while at higher doses, it can induce toxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. High doses can lead to toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in drug metabolism. These interactions can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the compound can be transported into the nucleus, where it can interact with DNA and influence gene expression. Its distribution within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence apoptotic pathways. Its localization to the nucleus allows it to interact with DNA and regulate gene expression .
Properties
IUPAC Name |
methyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJAGYJMFVQJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


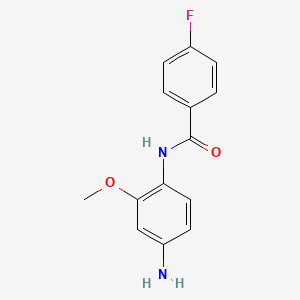
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)
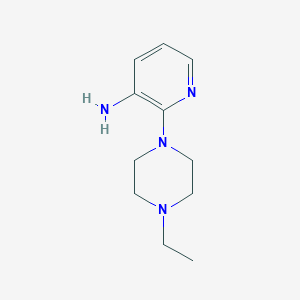
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1644845.png)
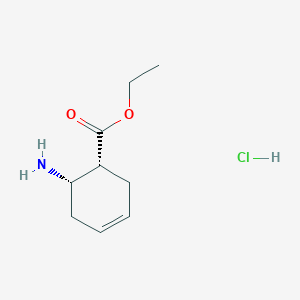
![(1S,2S,3R,5S)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B1644851.png)
![1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1644853.png)
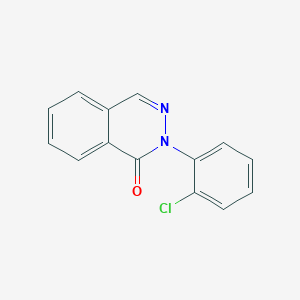

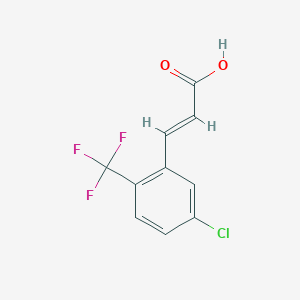
![(Z)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B1644868.png)
![7-Iodoimidazo[5,1-B]thiazole](/img/structure/B1644869.png)
